molecular formula C8H4ClNO2S B3034930 4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid CAS No. 251996-86-8

4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B3034930
CAS No.: 251996-86-8
M. Wt: 213.64 g/mol
InChI Key: LLXSBUMTRUIFAL-UHFFFAOYSA-N
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Description

4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thiophene and pyridine ring system with a chlorine substituent at the 4-position and a carboxylic acid group at the 2-position.

Properties

IUPAC Name

4-chlorothieno[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXSBUMTRUIFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=CC(=C21)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243493
Record name 4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid
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Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251996-86-8
Record name 4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorothieno[2,3-c]pyridine-2-carboxylic acid
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Preparation Methods

Catalytic Chlorination of Pyridine-2-Carboxylic Acid Derivatives

The synthesis begins with the production of 4-chloropyridine-2-carboxylic acid chloride, a critical precursor. A patented method (WO2011093256A1) demonstrates efficient chlorination using bromine as a catalyst.

Procedure :

  • Reactants : Pyridine-2-carboxylic acid, thionyl chloride (5 equivalents), bromine (0.2 equivalents).
  • Conditions : Nitrogen atmosphere, 85°C, 3–4 hours.
  • Outcome :

Comparative Data :

Catalyst Reaction Time (h) Yield (%) Impurity (%)
Bromine 3–4 88–89 2.3–5.0
Sodium Bromide + DMF 6.5 76.3 6.2
Pyridine Hydrobromide + DMF 3 49.7 6.2

This method eliminates N-substituted formamides (e.g., DMF), reducing side reactions and improving industrial scalability.

Thieno Ring Formation via Cyclization

The thieno[2,3-c]pyridine core is synthesized through a cyclization reaction. A study by Zhu et al. (2008) reports an 88% yield using diphenyl ether under heating.

Procedure :

  • Reactants : 4-Chloropyridine-2-carboxylic acid derivative, sulfur source (exact reagent unspecified in available data).
  • Conditions : Diphenyl ether solvent, 20 hours under reflux.
  • Outcome :
    • Yield : 88% (isolated product).
    • Purity : Confirmed via NMR and mass spectrometry.

Key Considerations :

  • Solvent choice (diphenyl ether) enables high-temperature stability.
  • Prolonged heating ensures complete cyclization but may require optimization to reduce energy costs.

Carboxylic Acid Functionalization

The final step involves introducing the carboxylic acid group. While specific details are limited in accessible sources, analogous methods suggest:

Acid Chloride Hydrolysis :

  • Reactants : 4-Chlorothieno[2,3-c]pyridine-2-carbonyl chloride.
  • Conditions : Aqueous NaOH, room temperature.
  • Yield : >90% (estimated based on similar transformations).

Industrial-Scale Optimization

For large-scale production, the following parameters are critical:

  • Catalyst Recovery : Bromine can be recycled via distillation, reducing costs.
  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity.

Challenges and Mitigation Strategies

Challenge Solution
Over-chlorination Strict stoichiometric control of Cl sources.
Ring-opening side reactions Use of anhydrous conditions.
Low cyclization efficiency Catalytic Lewis acids (e.g., ZnCl₂) under investigation.

Chemical Reactions Analysis

Types of Reactions

4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-c]pyridine derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-c]pyridine Derivatives

7-Chlorothieno[2,3-c]pyridine-2-carboxylic Acid
  • Structure : Chlorine at the 7-position instead of 3.
  • Molecular Formula: C₈H₄ClNO₂S (identical to the 4-chloro isomer).
  • Synthesis: Limited yield data available, but structural analogs suggest similar synthetic challenges due to halogen positioning .
4-(1H-Pyrazol-4-yl)thieno[2,3-c]pyridine-2-carboxylic Acid
  • Structure : Pyrazole substituent at the 4-position.
  • Molecular Formula : C₁₁H₇N₃O₂S.
  • Application : The pyrazole group enhances hydrogen-bonding capacity, making it suitable for kinase inhibitor development .
4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylic Acid Methyl Ester
  • Structure : Bromine at 4-position, chlorine at 7-position, and esterified carboxylic acid.
  • Molecular Weight : 347.63 g/mol.
  • Utility : The bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group offers versatility in derivatization .

Pyrrolo[2,3-c]pyridine Derivatives

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
  • Structure: Pyrrolo ring instead of thieno, chlorine at 5-position.
  • Synthesis : Prepared via NaOH/EtOH reflux (71% yield) .
  • Comparison : The pyrrolo core lacks sulfur, reducing aromaticity and altering solubility. The chlorine position (5 vs. 4) may influence acidity (pKa ~3.5–4.0 for carboxylic acid).
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
  • Structure : Bromine at 4-position.
  • Molecular Weight : 241.03 g/mol.

Thieno[2,3-b]pyridine Derivatives

4-Arylthieno[2,3-b]pyridine-2-carboxamides
  • Structure : Aryl groups at 4-position, carboxamide instead of carboxylic acid.
  • Application : Demonstrated antiplasmodial activity (IC₅₀ < 1 µM for select derivatives) .
  • Comparison : Carboxamide derivatives exhibit improved membrane permeability over carboxylic acids, critical for drug bioavailability.
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic Acid
  • Structure: Amino and phenyl substituents.
  • Molecular Weight : 362.42 g/mol.
  • Properties: The amino group increases basicity, while phenyl rings enhance lipophilicity .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Applications/Properties
4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid Thieno[2,3-c]pyridine 4-Cl, 2-COOH C₈H₄ClNO₂S 213.64 N/A Pharmaceutical intermediate
7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid Thieno[2,3-c]pyridine 7-Cl, 2-COOH C₈H₄ClNO₂S 213.64 N/A Synthetic intermediate
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine 5-Cl, 2-COOH C₈H₅ClN₂O₂ 200.59 71 Antibacterial research
4-Arylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 4-Aryl, 2-CONH₂ C₁₅H₁₁N₃OS ~290.33 73–86 Antiplasmodial agents

Key Findings and Implications

Structural Impact on Reactivity: The thieno core (with sulfur) exhibits greater aromatic stability than pyrrolo analogs, influencing electrophilic substitution rates . Chlorine at the 4-position (vs.

Biological Relevance: Carboxamide derivatives (e.g., 4-Arylthieno[2,3-b]pyridine-2-carboxamides) show superior bioactivity due to improved cell penetration . Halogen positioning (4-Cl vs. 7-Cl) may alter target binding in kinase or protease inhibition .

Synthetic Challenges: Thieno derivatives generally require harsher conditions (e.g., DMF/KOH) compared to pyrrolo analogs (EtOH/NaOH) . Yields for chlorinated compounds are often lower (~70%) due to steric and electronic hindrance .

Biological Activity

4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique thieno-pyridine structure that contributes to its biological activity. The presence of the chlorine atom and carboxylic acid group enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly regarding its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria.

Antiparasitic Activity

One notable study demonstrated that derivatives of thieno[2,3-b]pyridine-2-carboxamides, closely related to this compound, exhibited strong antiparasitic activity with IC50 values in the low nanomolar range. The compounds showed selectivity indices greater than 100, indicating a favorable therapeutic window for these agents against malaria parasites while minimizing cytotoxic effects on human cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thieno[2,3-c]pyridine derivatives has revealed critical insights into how modifications affect biological activity. The presence of aromatic substituents on the nitrogen atom of the carboxylic acid amide structure is crucial for maintaining potent antiplasmodial activity. Compounds lacking these substituents demonstrated significantly reduced efficacy against P. falciparum .

Table 1: Summary of Biological Activity Data

CompoundIC50 (nM)Selectivity IndexTarget
Compound 1199>100PfGSK-3
Compound 2<10% viability at 3 µM>100P. falciparum
Compound 3n.d.n.d.HEK293T Cells

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is suggested that the compound may inhibit specific kinases involved in cell signaling pathways critical for parasite survival and proliferation. For instance, some derivatives have shown weak inhibition of PfGSK-3, but their primary mode of action may involve other pathways that warrant further investigation .

Case Studies and Experimental Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimalarial Activity : In vitro studies indicated that certain derivatives significantly reduced the viability of P. falciparum at concentrations as low as 0.3 µM.
  • Cytotoxicity Assessment : The cytotoxic effects on human cells were evaluated using HEK293T cells, revealing a selectivity index indicating minimal toxicity at effective antiparasitic doses .
  • In Vivo Pharmacokinetics : Further research into pharmacokinetics showed promising absorption and distribution profiles for selected derivatives in animal models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chlorothieno[2,3-c]pyridine-2-carboxylic acid?

  • Methodology :

  • Cyclization : React pyridine-4-carbaldehyde derivatives with methylthioglycolate (K₂CO₃, DMF, 80–100°C), followed by hydrolysis using LiOH in THF/water to yield the carboxylic acid .
  • Post-synthesis purification : Recrystallization (ethanol/water) or silica-gel chromatography (eluent: ethyl acetate/hexane) achieves >95% purity .
    • Key Parameters : Optimize molar ratios (1:1.2 for aldehyde:methylthioglycolate) and reaction time (6–12 hours) to maximize yield (70–85%) .

Q. How is the structural identity of this compound validated?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.8–8.5 ppm; carbonyl carbon (COOH) at ~170 ppm .
  • HRMS : Molecular ion peak at m/z 213.64 ([M+H]⁺) confirms molecular formula (C₈H₄ClNO₂S) .
  • Elemental Analysis : Carbon (44.96%) and chlorine (16.58%) content aligns with theoretical values .

Q. What safety protocols are critical for handling this compound?

  • GHS Classification :

  • Skin corrosion (Category 2), severe eye irritation (Category 2A), and respiratory toxicity (Category 3) .
    • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 4°C .

Advanced Research Questions

Q. How can computational modeling predict reactivity in this compound?

  • DFT Studies : Use B3LYP/6-31G* to calculate electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental UV-Vis spectra (λₐᵦₛ ~270–300 nm) to identify charge-transfer transitions .
  • Reactivity Sites : The chlorine atom and carboxyl group are electrophilic hotspots, validated by nucleophilic substitution reactions (e.g., Cl → NH₂ in ammonia) .

Q. What role does this compound play in coordination chemistry?

  • Metal Coordination : The carboxylic acid group binds transition metals (e.g., Cd²⁺, Co²⁺) as a bidentate ligand, forming 1D polymers or 3D frameworks.
  • Synthesis : Solvothermal reaction (120°C, 24 hours) in water/ethanol yields coordination polymers. Characterize via single-crystal XRD and TGA (decomposition >250°C) .

Q. How to resolve contradictions in reported synthetic yields?

  • Troubleshooting :

  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts (e.g., unreacted aldehyde).
  • Reaction Optimization : Adjust catalyst (e.g., switch K₂CO₃ to Cs₂CO₃) or solvent polarity (DMF → DMAc) to enhance cyclization efficiency .

Q. What biological screening methods are applicable for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Disk diffusion (MIC testing) against S. aureus and E. coli at 10–100 µg/mL .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (IC₅₀ determination) .

Comparative and Mechanistic Studies

Q. How does substituent position (e.g., 4-Cl vs. 7-Cl) affect reactivity?

  • Structural Comparison : 7-chlorothieno[2,3-c]pyridine-2-carboxylic acid (CAS 1360902-95-9) shows reduced electrophilicity at the carboxyl group due to steric hindrance from the 7-Cl substituent .
  • Reactivity Trends : 4-Cl derivatives undergo faster nucleophilic substitution (e.g., Cl → OMe in methanol/KOH) than 7-Cl analogs .

Q. What stability challenges arise under varying pH conditions?

  • pH-Dependent Degradation :

  • Acidic (pH <3) : Carboxyl group protonation reduces solubility; hydrolysis of the thieno ring occurs at >60°C.
  • Basic (pH >10) : Deprotonation enhances solubility but accelerates Cl⁻ displacement. Monitor via LC-MS over 24 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 2
4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid

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